Ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate
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Overview
Description
Ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate is a complex organic compound with the molecular formula C28H30N2O4. It is known for its unique structure, which includes a benzoate ester linked to a diphenylacetyl group through a methylbutanoyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Diphenylacetyl Intermediate: The reaction begins with the formation of the diphenylacetyl intermediate by reacting diphenylacetic acid with a suitable reagent like thionyl chloride.
Coupling with Methylbutanoyl Chain: The diphenylacetyl intermediate is then coupled with a methylbutanoyl chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves esterification with ethyl 4-aminobenzoate under acidic conditions to form the desired product
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the ester group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides
Scientific Research Applications
Ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-[(diphenylacetyl)amino]benzoate: Similar structure but lacks the methylbutanoyl chain.
Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate: Contains an acetyloxybenzoyl group instead of the diphenylacetyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
6998-37-4 |
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Molecular Formula |
C28H30N2O4 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate |
InChI |
InChI=1S/C28H30N2O4/c1-4-34-28(33)22-15-17-23(18-16-22)29-27(32)25(19(2)3)30-26(31)24(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-19,24-25H,4H2,1-3H3,(H,29,32)(H,30,31) |
InChI Key |
GAQJUKJKEFDPKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C(C)C)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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